molecular formula C13H12O B161672 1-Methyl-4-phenoxybenzene CAS No. 1706-12-3

1-Methyl-4-phenoxybenzene

Cat. No. B161672
CAS RN: 1706-12-3
M. Wt: 184.23 g/mol
InChI Key: SSTNIXFHCIOCJI-UHFFFAOYSA-N
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Description

1-Methyl-4-phenoxybenzene, also known as p-Methoxydiphenyl ether, p-Methoxyphenyl phenyl ether, or p-Phenoxyanisole, is a chemical compound with the formula C13H12O2 . It has a molecular weight of 200.2332 .


Synthesis Analysis

The synthesis of 1-Methyl-4-phenoxybenzene could potentially involve a multistep process. One possible method could be through electrophilic aromatic substitution . This process involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate. The second step involves a base attacking the hydrogen, causing the electrons in the C-H bond to form a C-C double bond .


Molecular Structure Analysis

The molecular structure of 1-Methyl-4-phenoxybenzene contains a total of 27 bonds, including 15 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 1 aromatic ether .


Chemical Reactions Analysis

Benzene, the base molecule in 1-Methyl-4-phenoxybenzene, can undergo electrophilic aromatic substitution because aromaticity is maintained . This means that the aromatic ring wants to be retained during reactions .


Physical And Chemical Properties Analysis

1-Methyl-4-phenoxybenzene is a liquid at room temperature .

Scientific Research Applications

  • Electrochemical Reduction : 1-Methyl-4-phenoxybenzene, as a variant of phenoxybenzene compounds, may have relevance in electrochemical studies. For instance, a study explored the electrochemical reduction of related compounds like methyl triclosan at glassy carbon electrodes, demonstrating the potential for similar analyses with 1-Methyl-4-phenoxybenzene (Peverly et al., 2014).

  • Isotope Effects in Metabolism : Research on deuterated aromatic substrates, including those similar to 1-Methyl-4-phenoxybenzene, reveals significant isotope effects in the formation of phenols during metabolism in mammals. This suggests the possibility of multiple metabolic pathways for phenols, which could be applicable to 1-Methyl-4-phenoxybenzene as well (Tomaszewski et al., 1975).

  • Catalytic Conversion in Biomass : The catalytic conversion of anisole, a compound similar to 1-Methyl-4-phenoxybenzene, has been studied. Such research indicates the potential for 1-Methyl-4-phenoxybenzene in the conversion of biomass lignin to useful chemicals (Zhu et al., 2011).

  • Synthesis of Complex Compounds : Studies on the synthesis of complex benzene derivatives highlight the potential role of 1-Methyl-4-phenoxybenzene in the creation of intricate chemical structures, which could be valuable in various chemical synthesis applications (Lin, 2012).

  • Antifouling Applications : Some phenoxybenzene derivatives have shown potential as antifouling agents, suggesting similar possible applications for 1-Methyl-4-phenoxybenzene in marine and environmental contexts (Ortlepp et al., 2008).

Safety And Hazards

The safety information for 1-Methyl-4-phenoxybenzene indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding getting the substance in eyes, on skin, or on clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name

1-methyl-4-phenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c1-11-7-9-13(10-8-11)14-12-5-3-2-4-6-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTNIXFHCIOCJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061891
Record name Benzene, 1-methyl-4-phenoxy-
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Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-phenoxybenzene

CAS RN

1706-12-3
Record name 1-Methyl-4-phenoxybenzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Phenoxytoluene
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Record name p-Phenoxytoluene
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1-methyl-4-phenoxy-
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Record name Benzene, 1-methyl-4-phenoxy-
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Record name p-phenoxytoluene
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Record name P-PHENOXYTOLUENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
LH Perng - Journal of Polymer Science Part A: Polymer …, 2000 - Wiley Online Library
… but did not evolve 1-methyl-4-phenoxybenzene. The thermal … The evolution profiles of 1-methyl-4-phenoxybenzene and 4-(1-… 1-Methyl-4-phenoxybenzene and benzene had similar …
Number of citations: 59 onlinelibrary.wiley.com
Z Jie, Z Fenghua, D Xiaoguang… - Journal of Liaoning …, 2019 - journal.lnpu.edu.cn
… Abstract: A method for synthesis of 1⁃methyl⁃4⁃phenoxybenzene was studied. Using p⁃methyl bromobenzene and phenol were catalyzed by CuCl, K3PO4 was used as a base, 1,4⁃…
Number of citations: 1 journal.lnpu.edu.cn
LH Perng - Journal of applied polymer science, 2001 - Wiley Online Library
… The evolution curves of naphthalene and 2-ethyl-naphthalene were similar to that of 1-methyl-4-phenoxybenzene, indicating that these compounds were formed through cyclization of …
Number of citations: 28 onlinelibrary.wiley.com
LH Perng - Journal of applied polymer science, 2001 - Wiley Online Library
The thermal degradation of poly(ether imide) (PEI) was studied through a combination of thermogravimetric analysis and stepwise pyrolysis–gas chromatography/mass spectrometry (Py…
Number of citations: 36 onlinelibrary.wiley.com
L Niu, H Yang, Y Jiang, H Fu - Advanced Synthesis & Catalysis, 2013 - Wiley Online Library
… First, borylation of 1-methyl-4-phenoxybenzene (1b) was chosen as the model substrate to optimize the reaction conditions including the strong bases, additives, solvents, boronic acid …
Number of citations: 26 onlinelibrary.wiley.com
J Li, D He, Z Lin, L Cen, W Wu, H Jiang - Green Chemistry, 2022 - pubs.rsc.org
… Similarly, the competition experiment between 1-methyl-4-phenoxybenzene with 1n indicated that the cleavage of the relative electron-defect C(Ar)–O bond of non-symmetrical diaryl …
Number of citations: 9 pubs.rsc.org
A Alkayal, M Keshe, R Madwar, D Sarko… - International Letters of …, 2016 - researchgate.net
In this research, Phenol derivatives have been reacted with aryl halides using 5 mol% Cu (I) Complex [CuClPPh3] 4 as catalyst supported on Amberlyst A21. The typical reaction has …
Number of citations: 0 www.researchgate.net
S SH - Elsevier
… 23 4-methyl-l,l'-biphenyl 24 3-methyl-l,l'-biphenyl 25 1-methyl-4-phenoxybenzene 26 dibenzofuran 27 1-chloro-4-phenoxybenzene (impurity) … 0.43 27 1-methyl-4-phenoxybenzene …
Number of citations: 0 www.sciencedirect.com
T Kessler, T Schwartz… - Internal …, 2019 - asmedigitalcollection.asme.org
There is significant interest among researchers in finding economically sustainable alternatives to fossil-derived drop-in fuels and fuel additives. Fast pyrolysis, a method for converting …
Number of citations: 7 asmedigitalcollection.asme.org
M Tajbakhsh, A Ramezani, M Qandalee, M Falahati… - AppliedChem, 2021 - mdpi.com
… for N-Phenylindole (compound 13), Figure S3: NMR spectra obtained for N-Phenylcarbazole (compound 15), Figure S4: NMR spectrum obtained for 1-Methyl-4-phenoxybenzene (…
Number of citations: 2 www.mdpi.com

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